molecular formula C14H19N5O B5371093 N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide

Cat. No. B5371093
M. Wt: 273.33 g/mol
InChI Key: VNVCHIYMHZGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide, also known as DPA-714, is a selective ligand for translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of multiple physiological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide binds to TSPO and modulates its activity, leading to the regulation of various physiological processes. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the synthesis of steroid hormones. TSPO also plays a role in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Modulation of mitochondrial function: this compound has been shown to modulate mitochondrial function by regulating the transport of cholesterol into the mitochondria.
2. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects by regulating the production of cytokines and chemokines.
3. Anti-apoptotic effects: this compound has been shown to have anti-apoptotic effects by regulating the expression of pro-apoptotic and anti-apoptotic genes.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective ligand: this compound is a selective ligand for TSPO, which allows for specific targeting of this protein.
2. Non-invasive imaging: this compound can be used for non-invasive imaging of TSPO using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
3. Low toxicity: this compound has low toxicity, which makes it suitable for use in in vitro and in vivo experiments.
Limitations:
1. Limited availability: this compound is not widely available, which can limit its use in scientific research.
2. Expensive: this compound is relatively expensive, which can limit its use in large-scale experiments.
3. Species-specific: this compound is species-specific, which can limit its use in animal studies.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide, including:
1. Development of new ligands: There is a need for the development of new ligands for TSPO that have improved selectivity and efficacy.
2. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Combination therapy: There is a need for the development of combination therapies that involve this compound and other drugs for the treatment of various diseases.
4. Mechanistic studies: There is a need for mechanistic studies to better understand the role of TSPO in various physiological and pathological conditions.
Conclusion:
This compound is a selective ligand for TSPO that has potential applications in various areas of scientific research. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including the development of new ligands, clinical trials, and mechanistic studies.

Synthesis Methods

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide can be synthesized using a multistep process that involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidine with pyrrolidine and acetyl chloride. The resulting product is purified using chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide has been extensively used in scientific research to study the role of TSPO in various physiological and pathological conditions. It has been shown to have potential applications in the following areas:
1. Neuroinflammation: this compound has been used to study the role of TSPO in neuroinflammation, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer: this compound has been shown to have potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
3. Cardiovascular disease: this compound has been used to study the role of TSPO in cardiovascular disease, including atherosclerosis and myocardial infarction.
4. Infectious diseases: this compound has been shown to have potential applications in the treatment of infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-9-7-14(19-13(15-9)6-10(2)17-19)18-5-4-12(8-18)16-11(3)20/h6-7,12H,4-5,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVCHIYMHZGLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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